molecular formula C11H13ClN2O3 B8634016 2'-Chloro-4'-nitrovaleranilide

2'-Chloro-4'-nitrovaleranilide

Cat. No.: B8634016
M. Wt: 256.68 g/mol
InChI Key: JWNKCHPRFWZEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Chloro-4'-nitrovaleranilide is a substituted anilide derivative characterized by a valeric acid (pentanoic acid) backbone linked to an aromatic amine moiety. The aromatic ring features a chlorine substituent at the 2' position and a nitro group at the 4' position (Figure 1). These compounds are often studied for biological activities, including anthelmintic and uncoupling effects in mitochondrial studies .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)pentanamide

InChI

InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-10-6-5-8(14(16)17)7-9(10)12/h5-7H,2-4H2,1H3,(H,13,15)

InChI Key

JWNKCHPRFWZEOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The chloro-nitro substitution pattern on the aromatic ring is a critical feature shared among analogs. Key compounds and their structural distinctions include:

Compound Name Core Structure Substituents Key Functional Groups Reference ID
Niclosamide Salicylanilide 5-Cl (salicyl), 2'-Cl, 4'-NO₂ (anilide) Hydroxyl, amide
3,5-Dichloro-4'-nitrosalicylanilide Salicylanilide 3,5-diCl (salicyl), 4'-NO₂ (anilide) Hydroxyl, amide
2-Chloro-N-(4-nitrophenyl)acetamide Acetanilide 2-Cl (acetamide), 4'-NO₂ (anilide) Acetamide
2'-Chloro-4'-nitro-[salicylanilide derivative] Salicylanilide 2'-Cl, 4'-NO₂, sulfinyl group Sulfinyl, tert-butyl, methyl

Key Observations :

  • Niclosamide shares the 2'-chloro-4'-nitroanilide moiety but incorporates a hydroxyl group on the salicyl ring, enhancing its anthelmintic activity .
  • 2-Chloro-N-(4-nitrophenyl)acetamide highlights the role of the acetamide backbone in modifying solubility and bioavailability compared to salicylanilides .

Physicochemical Properties

  • Solubility and Stability: The presence of nitro groups generally increases molecular polarity but may reduce stability under basic conditions. Ethanolamine salts of 2',5-dichloro-4'-nitrosalicylanilide improve solubility for pharmaceutical formulations .
  • Thermal Properties : Melting points for chloro-nitroanilides range widely (e.g., niclosamide melts at 230°C), influenced by hydrogen bonding and halogen interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.